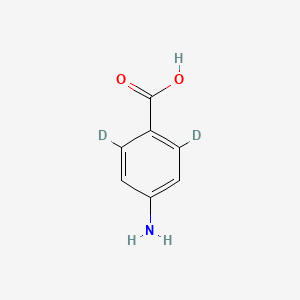

4-氨基苯甲酸-2,6-D2 酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

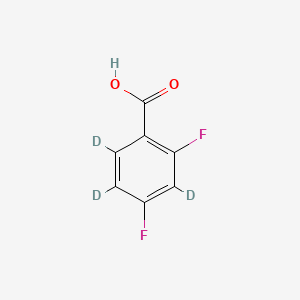

The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic-2,6-D2 acid is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

4-Aminobenzoic-2,6-D2 acid is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .科学研究应用

抗菌和细胞毒性剂

4-氨基苯甲酸 (PABA) 及其衍生物表现出多种生物活性 . 对无毒 PABA 进行简单的化学修饰,可以构成抗菌活性,包括抑制耐甲氧西林金黄色葡萄球菌 . 一些席夫碱也表现出对HepG2 癌细胞系的显着细胞毒性 .

叶酸前体

PABA 在许多细菌物种、酵母菌和植物中被合成并用作合成叶酸的底物 . 氨基的修饰可能导致易感菌株的维生素功能改变 .

增强的亲脂性

具有增强亲脂性的新型衍生物可以通过被动扩散促进 PABA 的有限吸收和细胞内积累 .

绿色和可持续生物生产

氨基苯甲酸及其衍生物是各种染料、食品添加剂和药物的重要基础化学品 . 绿色、环保和可持续的生物合成方法逐渐受到研究人员的青睐 .

生物合成途径

这包括邻氨基苯甲酸、间氨基苯甲酸、对氨基苯甲酸及其衍生物(如邻苯二酚、叶酸等)的生物合成途径 .

莽草酸途径

安全和危害

作用机制

Target of Action

The primary target of 4-Aminobenzoic-2,6-D2 acid (also known as para-aminobenzoic acid or PABA) is the folate synthesis pathway in many human pathogens . PABA is an essential nutrient for these pathogens but is dispensable for humans . It is also used as a precursor for the synthesis of various antimicrobial and cytotoxic agents .

Mode of Action

PABA interacts with its targets by inhibiting the conversion of PABA to folate . This conversion is crucial for the survival of many pathogens, and by inhibiting this process, PABA exhibits its antimicrobial activity . In addition, PABA derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects .

Biochemical Pathways

PABA is involved in the shikimate pathway , which is responsible for the synthesis of folate in bacteria, plants, and fungi . In this pathway, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

The result of PABA’s action is the inhibition of the growth of many human pathogens due to its interference with folate synthesis . Additionally, PABA derivatives have shown potential as antimicrobial and cytotoxic agents . For instance, some derivatives have shown antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Action Environment

The action of 4-Aminobenzoic-2,6-D2 acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH, polarity, and hydrogen bonding capacity of the solvent . Furthermore, the green, environmentally friendly, and sustainable biosynthesis methods of PABA and its derivatives are gradually being favored by researchers .

生化分析

Biochemical Properties

4-Aminobenzoic-2,6-D2 acid plays a role in biochemical reactions. It is reported as a stable isotope-labeled folate internal standard for the measurement of red blood cell folates

Cellular Effects

The effects of 4-Aminobenzoic-2,6-D2 acid on various types of cells and cellular processes are not well-studied. Its parent compound, 4-Aminobenzoic acid, has been shown to have various biological activities . It is an essential nutrient for many human pathogens but dispensable for humans .

Molecular Mechanism

The molecular mechanism of action of 4-Aminobenzoic-2,6-D2 acid is not well-documented in the literature. It is known that the simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Temporal Effects in Laboratory Settings

The changes in the effects of 4-Aminobenzoic-2,6-D2 acid over time in laboratory settings are not well-documented in the literature. It is known that in a neutral aqueous solution, PABA undergoes rapid protonation after excitation, producing excited state species in the neutral form that may shift effectively by intersystem crossing (ISC) to the long-lasting triplet state capable of damaging nucleic acids .

Metabolic Pathways

4-Aminobenzoic-2,6-D2 acid is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

属性

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)